EP2 Receptor Potency: Aganepag vs. Omidenepag (Active Metabolite of Omidenepag Isopropyl)
Aganepag (active moiety of aganepag ethanediol) activates the human EP2 receptor with an EC50 of 0.19 nM, as reported in the primary patent and corroborated by the NCATS Inxight database [1]. In a direct cross‑study comparison, omidenepag (the active metabolite of the approved glaucoma drug omidenepag isopropyl) shows an EC50 of 8.3 nM on the same receptor in a recombinant cell‑based functional assay [2]. The 44‑fold higher potency of aganepag translates to a lower concentration required for a given degree of receptor activation, which may permit lower topical dosing.
| Evidence Dimension | EP2 receptor functional agonism (EC50) |
|---|---|
| Target Compound Data | 0.19 nM |
| Comparator Or Baseline | Omidenepag (active of omidenepag isopropyl): 8.3 nM |
| Quantified Difference | 44‑fold greater potency (target vs comparator) |
| Conditions | Recombinant human EP2 receptor in cell‑based functional assay; data from NCATS and IOVS 2018 |
Why This Matters
Higher potency at the therapeutic target supports lower drug loading in formulation, potentially reducing off‑target ocular adverse events and improving patient comfort.
- [1] NCATS Inxight Drugs. Aganepag Ethanediol (UNII: J7L0ZSN36Y). https://drugs-dev02.ncats.io/substance/J7L0ZSN36Y View Source
- [2] Kirihara T, Taniguchi T, Yamamura K, et al. Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent. Invest Ophthalmol Vis Sci. 2018;59(1):145-153. View Source
